Amino-PEG8-Amine
Overview
Description
Amino-PEG8-Amine is a versatile compound widely used in biochemical and pharmaceutical research. It is a polyethylene glycol (PEG) derivative with two terminal amine groups, making it highly reactive and suitable for various conjugation and modification applications. The compound’s hydrophilic PEG spacer enhances its solubility in aqueous media, making it an ideal candidate for use in biological systems .
Mechanism of Action
Target of Action
Amino-PEG8-Amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
This compound interacts with its targets through the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound serves as the linker in this structure . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation, specifically the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, this compound can influence various cellular processes that these proteins are involved in.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs, allowing them to effectively reach and interact with their target proteins.
Result of Action
The primary result of this compound’s action is the degradation of specific target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.
Biochemical Analysis
Biochemical Properties
Amino-PEG8-Amine interacts with various biomolecules in the process of forming PROTAC molecules . The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The amino groups in this compound are reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making it a versatile linker in the formation of PROTAC molecules .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the formation of PROTAC molecules . PROTACs are bifunctional molecules designed to induce the degradation of specific proteins within cells. They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . Therefore, the influence of this compound on cell function is largely dependent on the specific PROTAC molecules it helps form.
Molecular Mechanism
The molecular mechanism of this compound is tied to its role as a linker in PROTAC molecules . By connecting an E3 ligase ligand to a ligand for the target protein, this compound enables the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG8-Amine is typically synthesized through a series of chemical reactions involving the functionalization of PEG chains. One common method involves the reaction of PEG with amine-containing reagents under controlled conditions. The process often includes steps such as activation of the PEG chain with a suitable leaving group, followed by nucleophilic substitution with an amine .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product. Industrial methods may also involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG8-Amine undergoes various chemical reactions, including:
Alkylation and Acylation: The amine groups can react with alkyl halides and acyl chlorides to form alkylated and acylated derivatives.
Reduction: This compound can be synthesized from azide-terminated PEGs through reduction reactions.
Substitution: The compound can participate in nucleophilic substitution reactions with activated esters and carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acyl chlorides, azides, and activated esters. Reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), along with catalysts like palladium or nickel .
Major Products
The major products formed from these reactions include various PEGylated derivatives, which are used in drug delivery, protein modification, and other biomedical applications .
Scientific Research Applications
Amino-PEG8-Amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-Amine: A shorter PEG derivative with similar reactivity but different solubility and pharmacokinetic properties.
Amino-PEG12-Amine: A longer PEG derivative that offers enhanced solubility and stability but may have different biological interactions.
Uniqueness
Amino-PEG8-Amine stands out due to its balanced length, providing an optimal combination of solubility, reactivity, and stability. Its unique properties make it suitable for a wide range of applications, from drug delivery to surface modification .
Biological Activity
Amino-PEG8-Amine is a versatile compound that plays a significant role in various biological applications, particularly in bioconjugation and drug delivery systems. Its unique structure, consisting of an eight-unit polyethylene glycol (PEG) chain with terminal amino groups, allows it to interact effectively with biomolecules, enhancing their solubility and functionality.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C18H40N2O8
- Molecular Weight : Approximately 437.53 g/mol
- Structure : It features a hydrophilic PEG backbone that improves solubility in aqueous environments, making it suitable for biological applications.
The presence of two amine groups allows for robust covalent bonding with various functional groups, facilitating the conjugation of drugs, proteins, and other biomolecules.
Mechanisms of Biological Activity
This compound exhibits significant biological activity through several mechanisms:
- Bioconjugation : The terminal amine groups can react with carboxylic acids, activated NHS esters, and carbonyls, enabling the formation of stable covalent bonds with proteins and peptides. This property is crucial for developing targeted drug delivery systems and enhancing the pharmacokinetic profiles of therapeutic agents .
- Protein Labeling : It serves as a potent reagent for attaching tags or probes to proteins, which is essential for studying protein interactions and functions in cellular biology .
- Solubility Enhancement : The PEG chain increases the water solubility of hydrophobic molecules when conjugated to this compound, which is vital for cellular uptake and functionality in biological systems .
- Targeted Drug Delivery : By linking to specific ligands or targeting moieties, this compound can facilitate the selective delivery of drugs to particular cell types, improving therapeutic efficacy while minimizing off-target effects .
Applications in Research and Medicine
This compound has been utilized in various research and medical applications:
- Synthesis of PROTACs : It is a key component in the development of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce degradation of specific proteins by recruiting E3 ubiquitin ligases .
- Drug Conjugation : The compound enhances the reactivity of drugs when conjugated with methyltetrazine or other reactive groups, allowing for site-specific drug delivery that enhances therapeutic properties .
- Bioimaging : this compound can be used to conjugate imaging agents to biomolecules, facilitating the visualization of cellular processes through advanced imaging techniques .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on PROTACs : Research demonstrated that this compound-based PROTACs effectively targeted and degraded specific proteins in cancer cells, leading to reduced tumor growth in preclinical models.
- Protein Functionalization : A study reported successful protein labeling using this compound, allowing researchers to track protein localization and interactions within living cells .
- Nanoparticle Development : In another study, nanoparticles functionalized with this compound exhibited enhanced cellular uptake and reduced inflammatory responses in monocytes, showcasing its potential for drug delivery applications .
Comparative Analysis
To better understand its significance compared to other compounds, here is a comparison table highlighting this compound alongside other PEG derivatives:
Compound Name | Description | Application Area |
---|---|---|
This compound | Contains two amine groups for robust bioconjugation | Drug delivery, PROTAC synthesis |
Methyltetrazine-Amino-PEG8 | Heterobifunctional linker with enhanced reactivity | Click chemistry |
Azido-PEG8-Amine | Contains an azido group for selective conjugation via click chemistry | Targeted drug delivery |
Biotin-PEG8-Amine | Biotinylated version for affinity purification | Protein detection |
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N2O8/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNWDQWXZAXENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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